(4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid

Catalog No.
S11215632
CAS No.
M.F
C26H27BrClN3O3
M. Wt
544.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoli...

Product Name

(4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid

IUPAC Name

(4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid

Molecular Formula

C26H27BrClN3O3

Molecular Weight

544.9 g/mol

InChI

InChI=1S/C26H27BrClN3O3/c1-16-24(20-14-18(27)9-10-22(20)30-25(16)31-12-4-5-13-31)26(34)29-15-17(8-11-23(32)33)19-6-2-3-7-21(19)28/h2-3,6-7,9-10,14,17H,4-5,8,11-13,15H2,1H3,(H,29,34)(H,32,33)/t17-/m0/s1

InChI Key

YQOLEILXOBUDMU-KRWDZBQOSA-N

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)Br)N=C1N3CCCC3)C(=O)NCC(CCC(=O)O)C4=CC=CC=C4Cl

Isomeric SMILES

CC1=C(C2=C(C=CC(=C2)Br)N=C1N3CCCC3)C(=O)NC[C@H](CCC(=O)O)C4=CC=CC=C4Cl

The compound (4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid is a complex organic molecule characterized by its unique structural features. It contains a quinoline moiety, which is known for its biological significance, particularly in medicinal chemistry. The presence of a bromine atom and a chlorophenyl group enhances its potential reactivity and biological interactions. The compound's structure includes a pentanoic acid backbone, which contributes to its physicochemical properties and solubility characteristics.

Involving this compound can be categorized into several types:

  • Amino Acid Reactions: As an amino acid derivative, it can participate in peptide bond formation, which is essential for protein synthesis.
  • Substitution Reactions: The halogen atoms (bromine and chlorine) can undergo nucleophilic substitution reactions, making the compound versatile in synthetic organic chemistry.
  • Acid-Base Reactions: The carboxylic acid functional group allows it to act as an acid, participating in various acid-base reactions.

These reactions are mediated by specific enzymes in biological systems, facilitating metabolic pathways that transform the compound into various derivatives or metabolites

The biological activity of (4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid is noteworthy due to its potential therapeutic applications. Preliminary studies suggest that compounds with similar structures exhibit significant pharmacological effects, including:

  • Antimicrobial Activity: Compounds containing quinoline derivatives are often tested for their ability to inhibit bacterial growth.
  • Anticancer Properties: Research indicates that certain structural motifs within quinoline compounds can lead to cytotoxic effects on cancer cells.
  • Neuroprotective Effects: Some studies have highlighted the neuroprotective potential of quinoline derivatives against neurodegenerative diseases.

Computer-aided prediction models have been employed to assess the biological activity spectrum of this compound, indicating promising avenues for further research .

The synthesis of (4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid typically involves multiple synthetic steps:

  • Formation of the Quinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Bromination and Chlorination: Halogenation reactions introduce bromine and chlorine substituents at specific positions on the quinoline and phenyl rings.
  • Amidation Reaction: The coupling of the quinoline derivative with an amino acid or its derivative forms the amide bond central to the compound's structure.
  • Final Deprotection and Purification: Any protecting groups used during synthesis are removed, followed by purification techniques such as chromatography.

These methods highlight the complexity and multi-step nature of synthesizing such a compound, requiring careful control of reaction conditions .

The potential applications of this compound span various fields:

  • Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound for developing new drugs targeting infections or cancer.
  • Chemical Biology Research: It may be utilized in studies exploring enzyme interactions and metabolic pathways involving amino acids.
  • Material Science: Its unique structure could inspire new materials with specific properties for industrial applications.

Research into these applications continues to expand, driven by advances in synthetic methodologies and biological testing .

Interaction studies focus on how this compound interacts with biological targets such as enzymes and receptors:

  • Enzyme Inhibition Studies: Evaluating how effectively the compound inhibits specific enzymes can provide insights into its mechanism of action.
  • Binding Affinity Assessments: Techniques like surface plasmon resonance or isothermal titration calorimetry can be used to measure how strongly the compound binds to target proteins.
  • Toxicity Profiling: Understanding the toxicity profile is crucial for assessing safety in potential therapeutic applications.

These studies are vital for determining the therapeutic window and optimizing the compound's efficacy .

Several compounds share structural features with (4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid, allowing for comparative analysis:

Compound NameKey FeaturesBiological Activity
6-BromoquinolineContains bromine; similar core structureAntimicrobial, anticancer
3-MethylquinolineMethyl group substitution; simpler structureAntioxidant properties
2-ChlorobenzamideContains chlorobenzene; simpler amide structureAnalgesic properties

This comparison highlights the unique combination of functionalities present in the target compound, particularly its dual halogenation and complex amino acid structure, which may confer distinct biological activities not observed in simpler analogs .

XLogP3

5.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

543.09243 g/mol

Monoisotopic Mass

543.09243 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-08-2024

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